4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

Catalog No.
S2917975
CAS No.
2305254-69-5
M.F
C6H9BrO
M. Wt
177.041
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

CAS Number

2305254-69-5

Product Name

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

IUPAC Name

4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane

Molecular Formula

C6H9BrO

Molecular Weight

177.041

InChI

InChI=1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2

InChI Key

WTANHVUQECOVPV-UHFFFAOYSA-N

SMILES

C1C2CC1(CO2)CBr

Solubility

not available

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound characterized by its unique structural framework. The molecular formula for this compound is C6H9BrO, and it has a molar mass of approximately 177.04 g/mol. The compound features a bromomethyl group attached to an oxabicyclo[2.1.1]hexane structure, which consists of two fused cyclopropane rings with an oxygen atom incorporated into the ring system . This configuration contributes to its potential reactivity and biological activity.

There is no scientific literature available on the mechanism of action of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane.

  • Skin and eye irritation: Bromine can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory tract [].
  • Environmental hazard: Organic bromides can be toxic to aquatic life [].

The presence of the bromomethyl group in 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane makes it amenable to various chemical transformations. Notably, it can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives. Additionally, the bicyclic structure allows for potential ring-opening reactions under specific conditions, which can yield different products depending on the reagents used .

The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2-oxabicyclo[2.1.1]hexane.
  • Bromination: The bromomethyl group can be introduced through electrophilic bromination using bromomethane or similar reagents under controlled conditions.
  • Purification: Post-reaction, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product in high purity .

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane has potential applications in:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for designing new therapeutic agents.
  • Chemical Research: It can be utilized in synthetic chemistry as an intermediate for producing more complex molecules.
  • Material Science: The compound's properties may be explored for applications in polymer chemistry or as a building block in advanced materials .

Studies focusing on the interactions of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane with biological targets could provide insights into its pharmacological potential. Investigating how this compound interacts with enzymes or receptors could reveal mechanisms of action and inform drug design strategies.

Several compounds share structural similarities with 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane, including:

Compound NameStructure TypeUnique Feature
2-Oxabicyclo[2.1.1]hexaneBicyclicNo halogen substituent
4-Methyl-2-oxabicyclo[2.1.1]hexaneBicyclicMethyl group instead of bromomethyl
4-(Chloromethyl)-2-oxabicyclo[2.1.1]hexaneBicyclicChlorine substituent

These compounds illustrate variations in substituents that can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane within this class of molecules.

XLogP3

1.3

Dates

Modify: 2023-08-17

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